molecular formula C11H21NO3 B567657 Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1263506-20-2

Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B567657
CAS No.: 1263506-20-2
M. Wt: 215.293
InChI Key: OMMHAHKCMUUEOY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxymethyl group, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out under mild conditions to avoid side reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Methylation: The methyl group is introduced via a methylation reaction, which can be achieved using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHAHKCMUUEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263506-20-2
Record name 1-Boc-3-methylpyrrolidine-3-methanol
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